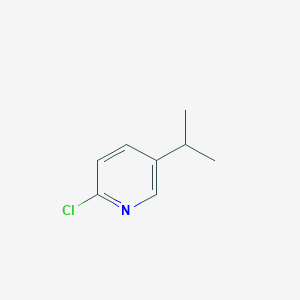

2-Chloro-5-isopropylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJROFGCOSDKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297676 | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68700-93-6 | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(propan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Chloro 5 Isopropylpyridine

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-Chloro-5-isopropylpyridine molecule by modifying an existing pyridine (B92270) ring or by forming the ring with the desired substituents in place.

These methods begin with a pre-formed pyridine derivative, which is then chemically altered to introduce the necessary chloro and isopropyl groups.

The synthesis of substituted pyridines can be achieved through the coupling of unsaturated compounds. A notable method involves the Rh(III)-catalyzed decarboxylative coupling of α,β-unsaturated O-pivaloyl oximes with acrylic acid derivatives. nih.gov This reaction serves as a powerful tool for creating 5-substituted pyridine rings with a high degree of regioselectivity. nih.gov

In this synthetic strategy, the carboxylic acid function of the acrylic derivative acts as a "traceless" activating group, meaning it directs the reaction and is subsequently removed, simplifying the final product structure. nih.gov To achieve the target 5-isopropylpyridine scaffold, an appropriately substituted acrylic acid and unsaturated oxime would be selected.

Following the formation of the 5-isopropylpyridine ring, a subsequent halogenation step is required to introduce the chlorine atom at the 2-position. Direct chlorination of the pyridine ring is a standard method to install a halogen atom. Various chlorinating agents, such as phosphorus(V) chloride, phosphorus oxychloride, or thionyl chloride, can be employed for this purpose. google.com The reaction conditions would need to be carefully controlled to ensure selective chlorination at the desired C2 position of the pyridine ring.

Table 1: Generalized Reaction Conditions for Pyridine Synthesis via Decarboxylative Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Rh(III) Complex |

| Reactant 1 | α,β-Unsaturated O-pivaloyl oxime |

| Reactant 2 | Acrylic acid derivative |

| Key Feature | Carboxylic acid as a traceless activating group |

| Product | 5-Substituted Pyridine |

A more direct route involves the direct chlorination of 5-isopropylpyridine. This approach is conceptually straightforward but relies on achieving regioselective substitution on the pyridine ring. The chlorination of pyridine and its derivatives typically requires forcing conditions and can lead to a mixture of products.

For instance, the chlorination of related compounds like 3-methylpyridine (B133936) (β-picoline) often utilizes high temperatures in the gas phase or strong chlorinating agents in the liquid phase to yield 2-chloro-5-methylpyridine (B98176) among other products. patsnap.comscispace.com The reaction can be influenced by catalysts and the specific chlorinating agent used. For example, supported palladium chloride catalysts have been used in the gas-phase chlorination of 3-methylpyridine. patsnap.com

Applying this logic to 5-isopropylpyridine, the reaction would proceed via an electrophilic substitution mechanism, where the chlorine atom is directed primarily to the positions ortho to the nitrogen atom (C2 and C6). The presence of the electron-donating isopropyl group at the C5 position would further influence the regioselectivity of the chlorination.

Table 2: Analogous Chlorination Parameters for Pyridine Derivatives

| Starting Material | Chlorinating Agent | Catalyst | Temperature (°C) | Phase | Reference |

|---|---|---|---|---|---|

| 3-Methylpyridine | Chlorine Gas | Supported PdCl₂ | 250 - 280 | Gas | patsnap.com |

Grignard reactions offer a versatile method for forming carbon-carbon bonds, providing a powerful tool for introducing the isopropyl group onto the pyridine scaffold.

This method employs a halogen-magnesium exchange followed by a cross-coupling reaction. The starting material, 5-Bromo-2-chloropyridine (B1630664), possesses two different halogen atoms. The bromine atom is more reactive towards magnesium-halogen exchange than the chlorine atom, especially when using highly reactive Grignard reagents like isopropylmagnesium chloride-lithium chloride complex (often called a "Turbo Grignard" reagent). wikipedia.org

The reaction involves the initial formation of a pyridyl Grignard reagent at the C5 position. A solution of isopropylmagnesium chloride-lithium chloride complex in an etheral solvent like THF is added to 5-bromo-2-chloropyridine at low temperatures (e.g., 0°C) to facilitate the exchange. chemicalbook.com This intermediate, 2-chloro-5-(chloromagnesio)pyridine, can then be coupled with an appropriate electrophile. In this specific synthesis, the isopropyl group is already part of the Grignard reagent used for the exchange, making this a direct coupling. However, a more common application is to react the newly formed Grignard with another electrophile. For a direct introduction of the isopropyl group via this named route, one would typically use a different Grignard for the exchange and then couple with an isopropyl-containing electrophile, or more directly, perform a Kumada-style cross-coupling of 5-bromo-2-chloropyridine with isopropylmagnesium chloride in the presence of a suitable transition metal catalyst (e.g., Palladium or Nickel).

Table 3: Reaction Details for Grignard Reagent Formation from 5-Bromo-2-chloropyridine

| Parameter | Description |

|---|---|

| Starting Material | 5-Bromo-2-chloropyridine |

| Grignard Reagent | Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to 20°C |

| Key Intermediate | 2-chloro-5-(chloromagnesio)pyridine |

| Atmosphere | Inert (e.g., Nitrogen) |

An alternative Grignard-based strategy involves first installing a functional group that can be later converted into an isopropyl group. A prime example is the synthesis of 2-chloro-5-acetylpyridine, which can serve as a precursor.

The synthesis of 2-chloro-5-acetylpyridine can be accomplished by reacting the Grignard reagent formed from 5-bromo-2-chloropyridine with an acetylating agent such as N-methoxy-N-methylacetamide. chemicalbook.com This reaction proceeds in good yield (approximately 84%). chemicalbook.com

Once the 2-chloro-5-acetylpyridine precursor is obtained, the acetyl group can be converted to an isopropyl group through a two-step sequence:

Wittig Reaction: The ketone is reacted with methylenetriphenylphosphorane (B3051586) (a Wittig reagent) to form the corresponding isopropenyl intermediate, 2-chloro-5-isopropenylpyridine.

Hydrogenation: The double bond of the isopropenyl group is then reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), to yield the final product, this compound.

This multi-step approach allows for the use of well-established and high-yielding reactions to build the target molecule from a readily accessible intermediate.

Grignard Reaction Routes

Multi-Step Synthesis Strategies

Multi-step synthesis provides a versatile approach to complex molecules like this compound, allowing for the sequential introduction of functional groups and the construction of the core heterocyclic structure.

Via 1-(N-morpholino)-3-(methyl)-but-1-ene with Chloracylnitrile and Hydrogen Halide Addition

A specific synthetic route involving the reaction of an enamine, such as 1-(N-morpholino)-3-(methyl)-but-1-ene, with a chloracylnitrile followed by the addition of a hydrogen halide represents a plausible, though not widely documented, pathway for the formation of the 2-chloropyridine (B119429) core. In principle, this method would involve the initial reaction of the enamine with an appropriate acyl cyanide derivative, leading to a cyclization cascade to form the substituted pyridine ring. The final step would involve treatment with a hydrogen halide to ensure the formation of the chloro-substituted pyridine. While specific experimental data for the synthesis of the 5-isopropyl derivative via this exact route is limited in published literature, the general strategy aligns with known methods of pyridine synthesis.

Conversion of this compound to Downstream Intermediates

This compound serves as a valuable precursor for a variety of downstream intermediates, particularly those containing sulfur-based functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling its conversion into thiols, sulfonyl chlorides, and sulfonamides.

Reaction with Thiourea (B124793) to 5-Isopropyl-pyridine-2-thiol

The conversion of a 2-chloropyridine to a pyridine-2-thiol (B7724439) (which exists in tautomeric equilibrium with pyridine-2-thione) is commonly achieved by reaction with thiourea. This process typically involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired thiol. The reaction is a standard method for introducing a sulfur functional group onto a pyridine ring.

The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, displacing the chloride ion. The resulting S-pyridinium isothiouronium salt is then hydrolyzed, often with a base like sodium hydroxide, to release the pyridine-2-thiol.

| Parameter | Condition |

| Reactants | This compound, Thiourea |

| Solvent | Alcohols (e.g., Ethanol, Isopropanol) |

| Temperature | Reflux |

| Post-treatment | Hydrolysis with aqueous base (e.g., NaOH) |

Chlorination to 5-Isopropyl-pyridine-2-sulfochloride

The synthesis of 5-Isopropyl-pyridine-2-sulfonyl chloride is achieved through the oxidative chlorination of 5-Isopropyl-pyridine-2-thiol. Several methods exist for this transformation, utilizing different oxidizing and chlorinating agents. A common approach involves treating the corresponding thiol with chlorine in an acidic aqueous medium. Alternative green methods have been developed using reagents like sodium hypochlorite (B82951) or sodium chlorite (B76162) (NaClO₂) in water, which allows for a simpler workup. tandfonline.com

The reaction mechanism involves the oxidation of the thiol to a sulfonic acid intermediate, which is then converted to the sulfonyl chloride. The choice of reagent can influence the reaction conditions and yield.

| Oxidizing/Chlorinating Agent | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| Sodium hypochlorite (NaOCl) | Concentrated H₂SO₄ | -15°C to 10°C | Vigorous reaction, requires careful temperature control. | |

| Sodium chlorite (NaClO₂) | Water | Room Temperature | Simple, environmentally friendly method with good yields. | tandfonline.comresearchgate.net |

| N-Chlorosuccinimide (NCS) | Dichloromethane | Ambient Temperature | Used for in situ generation of sulfonyl chloride from sulfinate salt. | chemicalbook.com |

Conversion to 5-Isopropyl-pyridine-2-sulfonamide

The final step in this sequence is the conversion of 5-Isopropyl-pyridine-2-sulfonyl chloride into 5-Isopropyl-pyridine-2-sulfonamide. This is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia (B1221849) or a primary or secondary amine. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. chemicalbook.com In some cases, for less nucleophilic amines, a stronger base may be required. acs.org

This reaction is widely applicable and allows for the synthesis of a diverse array of N-substituted sulfonamides by varying the amine component. nih.govacs.org

| Amine Source | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ammonia / Alkylamines | Pyridine or Triethylamine | Dichloromethane, THF, or other aprotic solvents | 0°C to 60°C | chemicalbook.comacs.org |

| Anilines (weakly nucleophilic) | Pyridine or LHMDS | Dichloromethane, THF | Room Temperature to 60°C | nih.govacs.org |

Iii. Advanced Reaction Chemistry and Mechanistic Studies of 2 Chloro 5 Isopropylpyridine

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives. The electron-withdrawing nature of the ring nitrogen atom stabilizes the intermediate formed during the reaction, facilitating the substitution process. youtube.com

2-Chloro-5-isopropylpyridine reacts with primary and secondary amines to form the corresponding 2-amino-5-isopropylpyridine derivatives. These reactions typically require heat and proceed via the SNAr mechanism. youtube.comresearchgate.net The amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This is followed by the elimination of hydrogen chloride, often facilitated by a base or an excess of the reacting amine, to yield the final product. youtube.com The general trend for amine nucleophilicity is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

Table 1: Representative Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Product | Conditions |

| Ammonia | 2-Amino-5-isopropylpyridine | Heat, Pressure |

| Morpholine | 2-(Morpholin-4-yl)-5-isopropylpyridine | Heat, Base |

| Aniline | N-phenyl-5-isopropylpyridin-2-amine | Heat, Base |

In a reaction analogous to that with amines, this compound can react with thiols or their conjugate bases (thiolates) to produce 2-thioether-5-isopropylpyridine compounds. Thiolates are potent nucleophiles and readily displace the chloride from the activated pyridine ring. The reaction proceeds through a standard SNAr pathway. The formation of transient sulfenic acid (RSOH) or sulfenyl chloride (RSCl) intermediates can occur under specific oxidative conditions, though the primary reaction is direct substitution. nih.gov

Table 2: Nucleophilic Substitution with Thiolates

| Nucleophile (Thiolate) | Product |

| Sodium ethanethiolate | 2-(Ethylthio)-5-isopropylpyridine |

| Sodium benzenethiolate | 2-(Phenylthio)-5-isopropylpyridine |

Alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, are strong nucleophiles that react with this compound to yield 2-alkoxy-5-isopropylpyridine ethers. askfilo.com The reaction is typically carried out in the corresponding alcohol as a solvent. The alkoxide displaces the chloride ion in a classic SNAr reaction. This method is a common and effective way to introduce alkoxy groups onto the pyridine scaffold. pearson.comvedantu.com

Table 3: Nucleophilic Substitution with Alkoxides

| Nucleophile | Solvent | Product |

| Sodium methoxide | Methanol | 2-Methoxy-5-isopropylpyridine |

| Sodium ethoxide | Ethanol | 2-Ethoxy-5-isopropylpyridine |

The Buchwald-Hartwig amination provides a powerful and versatile method for forming carbon-nitrogen bonds, and it is highly applicable to aryl chlorides like this compound. wikipedia.orgwiley.com This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the chloropyridine with a wide range of primary and secondary amines under milder conditions than traditional SNAr reactions. organic-chemistry.orgjk-sci.com The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, coordination of the amine, deprotonation by a base (commonly a bulky alkoxide like sodium tert-butoxide), and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphines like XPhos often providing excellent results for challenging aryl chlorides. tcichemicals.com

Table 4: Example of a Buchwald-Hartwig Amination Reaction

| Amine | Catalyst | Ligand | Base | Solvent | Product | Yield |

| N-Methylaniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | N-Methyl-N-phenyl-5-isopropylpyridin-2-amine | High |

Oxidation Reactions of the Isopropyl Group

The isopropyl substituent on the pyridine ring is an alkyl group that can be oxidized to a ketone functionality.

The isopropyl group of this compound can be oxidized to a ketone (acetyl group), yielding 2-chloro-5-acetylpyridine. This transformation typically requires strong oxidizing agents. Common reagents for the oxidation of secondary alkyl groups on aromatic rings to ketones include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). organic-chemistry.orglibretexts.org The reaction proceeds by converting the secondary benzylic-type carbon into a carbonyl group. This oxidation is a key transformation for modifying the side chain of the pyridine ring and introducing a versatile ketone handle for further synthetic elaboration. libretexts.org

Table 5: Oxidation of the Isopropyl Group

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄ / H₂SO₄ | 2-Chloro-5-acetylpyridine |

| This compound | CrO₃ / Acetic Acid | 2-Chloro-5-acetylpyridine |

Formation of Carboxylic Acids

The conversion of the isopropyl group of this compound into a carboxylic acid functional group represents a significant synthetic transformation, yielding 6-chloronicotinic acid derivatives. This oxidation is typically achieved using strong oxidizing agents capable of cleaving the alkyl C-H bonds at the benzylic-like position.

Common methods for the oxidation of alkyl side-chains on pyridine rings involve reagents such as potassium permanganate (KMnO₄), nitric acid, or chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid). libretexts.orgorganic-chemistry.orgethernet.edu.et The reaction with hot alkaline KMnO₄, for instance, is a robust method for converting primary and secondary alkyl carbons attached to an aromatic ring into a carboxyl group. libretexts.org Similarly, oxidation with nitric acid at elevated temperatures and pressures is an established industrial process for producing various pyridine carboxylic acids from their alkylpyridine precursors. google.com

The general mechanism for this type of oxidation involves the initial attack at the carbon atom adjacent to the pyridine ring, which is activated towards oxidation. The reaction proceeds through several intermediate stages, ultimately cleaving the isopropyl group and forming the stable carboxylic acid. The choice of oxidant and reaction conditions is crucial to achieve high yields and prevent undesired side reactions or degradation of the pyridine ring.

| Oxidizing Agent | Typical Conditions | Applicability | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Hot, alkaline aqueous solution | Effective for primary and secondary alkyl side-chains. | libretexts.org |

| Nitric Acid (HNO₃) | Elevated temperature (180-370°C) and pressure (20-500 atm). | Industrial scale production of pyridine carboxylic acids. | google.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone as solvent. | Strong oxidant for primary and secondary alcohols; also oxidizes alkylarenes. | libretexts.orgethernet.edu.et |

| Catalytic Oxidation (e.g., V₂O₅/TiO₂) | Vapor phase with air/oxygen. | Industrial process for converting alkylpyridines. | googleapis.com |

Reduction Reactions of the Pyridine Ring

Formation of Piperidine (B6355638) Derivatives

The reduction of the pyridine ring in this compound to its corresponding saturated piperidine derivative, 2-chloro-5-isopropylpiperidine, is a key transformation for accessing non-aromatic heterocyclic structures. This reduction disrupts the aromaticity of the ring and requires potent reducing conditions, typically involving catalytic hydrogenation.

A study on the catalytic hydrogenation of various substituted pyridines using Platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid under hydrogen pressure demonstrated the feasibility of this reduction. asianpubs.org However, the research also noted that for substrates like 2-chloropyridine (B119429), the reduction could lead to hydrogenolysis (cleavage) of the carbon-chlorine bond, resulting in the formation of the unsubstituted piperidine. asianpubs.org Therefore, achieving the selective reduction of the ring while retaining the chloro substituent on this compound can be challenging and is highly dependent on the choice of catalyst and reaction conditions. Milder conditions or alternative catalysts may be required to favor the desired 2-chloro-5-isopropylpiperidine product.

Catalytic Hydrogenation

Catalytic hydrogenation is the most common and effective method for the reduction of the pyridine nucleus. asianpubs.org This process typically involves treating the pyridine derivative with hydrogen gas under pressure in the presence of a heterogeneous catalyst.

Catalysts and Conditions:

Catalysts: Noble metal catalysts are highly effective. These include Platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C). Raney nickel is also a viable, though sometimes less selective, catalyst.

Solvents: Acidic media, such as glacial acetic acid or methanolic hydrochloride, are often used. The acid protonates the pyridine nitrogen, which can enhance the rate of hydrogenation. asianpubs.org

Pressure and Temperature: The aromatic nature of the pyridine ring necessitates forcing conditions. Hydrogen pressures typically range from 50 to 100 bar, and while some reactions can proceed at room temperature, elevated temperatures are often required to achieve reasonable reaction rates. asianpubs.org

For this compound, a typical procedure would involve dissolving the compound in glacial acetic acid with a catalytic amount of PtO₂ and subjecting the mixture to hydrogen gas pressure for several hours. asianpubs.org The progress of the reaction would be monitored to optimize for the formation of the desired piperidine derivative while minimizing potential dehalogenation.

| Catalyst | Solvent | H₂ Pressure (bar) | Temperature | Key Outcome for Chloro-pyridines | Reference |

|---|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 | Room Temperature | Ring reduction is efficient, but dehalogenation is a significant side reaction. | asianpubs.org |

| Rhodium-on-Carbon (Rh/C) | Ethanol, Acetic Acid | 3-5 | 25-50°C | Generally effective for pyridine reduction under milder conditions. | N/A |

| Raney Nickel | Ethanol | ~100 | 100-200°C | Active but may require higher temperatures and pressures; can also promote hydrogenolysis. | google.com |

Functionalization of the Pyridine Ring

Introduction of Additional Halogens (e.g., Fluorination)

Introducing additional halogen atoms, such as fluorine, onto the this compound ring can be accomplished via electrophilic halogenation. The development of modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond has made such transformations more accessible. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are stable, easy-to-handle solids that serve as a source of "electrophilic" fluorine. wikipedia.orgnih.gov

The reaction involves the attack of the electron-rich pyridine ring on the electrophilic fluorine atom of the N-F reagent. wikipedia.org The regioselectivity of this reaction on this compound would be dictated by the directing effects of the existing substituents and the inherent reactivity of the pyridine ring. Given the deactivating nature of the pyridine nitrogen and the chloro group, this reaction would likely require forcing conditions to proceed. The most probable sites for substitution would be positions C-3 or C-4, away from the deactivating influence of the nitrogen lone pair.

Electrophilic Aromatic Substitution (Theoretical and Experimental Investigations)

Theoretical Investigations: Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. quimicaorganica.orgresearchgate.net Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution nearly impossible. researchgate.netrsc.org

Computational and theoretical studies confirm this low reactivity. researchgate.netrsc.org The highest occupied molecular orbital (HOMO) of pyridine is often not a π orbital, which is unfavorable for the orbital interactions required for EAS. researchgate.net When substitution does occur, it is strongly favored at the C-3 (and C-5) position. quimicaorganica.orgstudy.com Attack at C-2, C-4, or C-6 leads to an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. study.com

For this compound, these effects are compounded by the substituents:

Pyridine Nitrogen: Strongly deactivating, directs meta (to C-3 and C-5).

2-Chloro Group: Deactivating via induction but directs ortho- and para- (to C-3 and C-6).

5-Isopropyl Group: Activating and directs ortho- and para- (to C-4 and C-6).

The combined influence of these groups suggests that any potential electrophilic substitution would be challenging. The most likely, though still unfavored, position for attack would be the C-3 or C-4 position, representing a complex interplay of electronic directing effects.

Experimental Investigations: Direct experimental data on the electrophilic aromatic substitution of this compound is not widely available, likely due to the predicted low reactivity of the substrate. Reactions such as nitration or halogenation would be expected to proceed in very low yields, if at all, and would require harsh reaction conditions that could lead to decomposition. Most successful functionalizations of the pyridine ring are achieved through alternative pathways, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Lack of Specific Data for this compound

A comprehensive search for specific experimental data regarding the advanced reaction chemistry and mechanistic studies of this compound has revealed a significant gap in the available scientific literature. While general principles of reaction kinetics and thermodynamics are well-established, specific studies detailing the reaction rates, rate laws, activation energy calculations, and equilibrium studies for this particular compound could not be located.

Consequently, it is not possible to generate the requested article with the specified data tables on the following topics:

Reaction Kinetics and Thermodynamics

Equilibrium Studies:There is no available data on the equilibrium constants for reactions involving this compound.

Therefore, the requested article focusing solely on the advanced reaction chemistry and mechanistic studies of this compound with detailed data tables cannot be produced at this time due to the absence of the necessary primary research data in the public domain.

Iv. Spectroscopic and Structural Elucidation of 2 Chloro 5 Isopropylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Chloro-5-isopropylpyridine, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved through one- and two-dimensional NMR experiments. The analysis is typically performed using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The electron-withdrawing nature of the nitrogen atom and the chlorine atom significantly influences the chemical shifts of the ring protons, generally shifting them downfield.

The three aromatic protons (H-3, H-4, and H-6) are chemically non-equivalent and will appear as distinct multiplets.

H-6: This proton is adjacent to the nitrogen atom, experiencing the strongest deshielding effect, and is expected to resonate at the lowest field, likely as a doublet.

H-4: This proton is situated between the two substituents and will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

H-3: This proton is adjacent to the carbon bearing the chlorine atom and will also appear as a doublet of doublets.

The isopropyl group will produce two signals:

A septet for the single methine proton (-CH), which is split by the six equivalent protons of the two methyl groups.

A doublet for the six equivalent methyl protons (-CH₃), which are split by the single methine proton.

Predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below, based on analyses of similar substituted pyridines. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.3 | d | J ≈ 2.5 Hz |

| H-4 | ~7.5 | dd | J ≈ 8.5, 2.5 Hz |

| H-3 | ~7.2 | d | J ≈ 8.5 Hz |

| -CH (isopropyl) | ~3.0 | sept | J ≈ 7.0 Hz |

| -CH₃ (isopropyl) | ~1.2 | d | J ≈ 7.0 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two unique carbon environments in the isopropyl group.

Pyridine Ring Carbons: The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbon atom bonded to chlorine (C-2) is expected to be significantly downfield. The carbon atoms adjacent to the nitrogen (C-2 and C-6) also experience deshielding. chemicalbook.com The presence of substituents generally causes downfield shifts at the point of attachment (ipso-carbon). libretexts.org

Isopropyl Group Carbons: The aliphatic carbons of the isopropyl group will resonate at a much higher field (lower ppm) compared to the aromatic carbons. docbrown.info

The predicted chemical shifts for each carbon atom are presented in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-6 | ~149 |

| C-4 | ~138 |

| C-5 | ~135 |

| C-3 | ~123 |

| -CH (isopropyl) | ~34 |

| -CH₃ (isopropyl) | ~24 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would show:

A cross-peak between the H-3 and H-4 signals, confirming their adjacency on the pyridine ring.

A cross-peak between the H-4 and H-6 signals.

A strong cross-peak between the isopropyl methine (-CH) proton and the isopropyl methyl (-CH₃) protons, confirming the structure of the alkyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). columbia.edu The HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for example:

H-3 with C-3

H-4 with C-4

H-6 with C-6

Isopropyl -CH proton with the methine carbon

Isopropyl -CH₃ protons with the methyl carbons

C-2 and C-5 would be absent from the HSQC spectrum as they are quaternary (non-protonated) carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons. Key expected correlations include:

Correlations from the isopropyl methine proton to C-4, C-5, and C-6 of the pyridine ring, which confirms the attachment point of the isopropyl group.

Correlations from the H-6 proton to C-2, C-4, and C-5.

Correlations from the H-3 proton to C-2, C-4, and C-5.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structure elucidation: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structural components.

The molecular formula of this compound is C₈H₁₀ClN. chemsrc.com In electron ionization mass spectrometry (EI-MS), this will produce a molecular ion peak ([M]⁺•). A key feature for compounds containing chlorine is the presence of a prominent [M+2]⁺• peak. This is due to the natural isotopic abundance of chlorine, which consists of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). libretexts.org

The [M]⁺• peak , corresponding to molecules containing the ³⁵Cl isotope, will have a mass-to-charge ratio (m/z) of 155.

The [M+2]⁺• peak , from molecules with the ³⁷Cl isotope, will appear at m/z 157.

The relative intensity of the [M]⁺• to [M+2]⁺• peak will be approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. miamioh.edu

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. The weakest bonds are most likely to break, and the most stable resulting fragments (ions and neutral species) are most likely to be formed. For this compound, several key fragmentation pathways can be predicted. docbrown.info

Loss of a Methyl Radical: The most common fragmentation for an isopropyl group is the loss of a methyl radical (•CH₃, mass 15) via alpha-cleavage. This results in a stable, resonance-stabilized secondary cation.

[M - 15]⁺: An ion at m/z 140. This is often the base peak (the most abundant fragment).

Loss of the Isopropyl Group: Cleavage of the C-C bond between the pyridine ring and the isopropyl group can occur.

[M - 43]⁺: Loss of an isopropyl radical (•C₃H₇, mass 43) would result in a fragment at m/z 112.

Loss of a Chlorine Atom: The C-Cl bond can cleave to release a chlorine radical (•Cl, mass 35).

[M - 35]⁺: An ion at m/z 120.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to smaller fragments, although the initial loss of substituents is typically more prevalent.

A summary of the expected major fragments is provided in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 157 | [C₈H₁₀³⁷ClN]⁺• | - |

| 155 | [C₈H₁₀³⁵ClN]⁺• | - |

| 140 | [C₇H₇³⁵ClN]⁺ | •CH₃ |

| 120 | [C₈H₁₀N]⁺ | •Cl |

| 112 | [C₅H₃³⁵ClN]⁺ | •C₃H₇ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. nih.gov For this compound, HRMS provides the exact mass of the molecular ion, allowing for its definitive identification.

The molecular formula of this compound is C₈H₁₀ClN. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. ucalgary.ca Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two distinct molecular ion peaks: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl. libretexts.org The relative intensity of these peaks is approximately 3:1, which is a characteristic signature for the presence of a single chlorine atom in the molecule. ucalgary.cayoutube.com

Fragmentation analysis in mass spectrometry helps to further elucidate the structure. Common fragmentation pathways for this compound would involve the cleavage of the substituents from the pyridine ring. For instance, the loss of the isopropyl group is a likely fragmentation, often observed as the loss of a propyl cation. ucalgary.ca Another potential fragmentation is the loss of the chlorine atom. jcsp.org.pk

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | C₈H₁₀ClN | - |

| Theoretical Exact Mass ([M]⁺, for ¹²C₈¹H₁₀³⁵Cl¹⁴N) | The calculated monoisotopic mass. | 155.0502 u |

| Isotopic Peak ([M+2]⁺, for ¹²C₈¹H₁₀³⁷Cl¹⁴N) | The peak corresponding to the heavier chlorine isotope. | 157.0473 u |

| Isotopic Ratio ([M]⁺:[M+2]⁺) | The expected intensity ratio of the molecular ion peaks. | ~3:1 |

| Common Fragments | Loss of isopropyl group ([M-C₃H₇]⁺) or chlorine ([M-Cl]⁺). | m/z 112, m/z 120 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The pyridine ring has several characteristic vibrational modes. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. pw.edu.pl These bands are often complex and can be influenced by the nature and position of substituents on the ring. Ring breathing vibrations, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and typically observed at lower frequencies.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100–3000 | Stretching of the C-H bonds on the pyridine ring. asianpubs.org |

| C=N Stretching | ~1600 | Stretching vibration of the carbon-nitrogen double bond within the ring. |

| C=C Stretching | 1580, 1500–1400 | Stretching vibrations of the carbon-carbon double bonds in the ring. pressbooks.pub |

| Ring Breathing/Deformation | 1050–990 | Symmetric and asymmetric deformations of the pyridine ring structure. cdnsciencepub.com |

In addition to the pyridine ring vibrations, the IR spectrum of this compound will exhibit absorption bands corresponding to its specific substituents.

C-H Modes (Isopropyl Group): The isopropyl group gives rise to characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are found just below 3000 cm⁻¹. pressbooks.pub The bending vibrations are particularly diagnostic, with a characteristic doublet appearing around 1385-1365 cm⁻¹ due to the symmetric and asymmetric bending of the two methyl groups. docbrown.info

C-Cl Mode: The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 850–550 cm⁻¹. orgchemboulder.comscribd.com The exact position can be influenced by the surrounding molecular structure.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isopropyl C-H | Stretching | 2970–2870 | Strong |

| Bending (doublet) | 1385–1380 and 1370–1365 | Medium-Strong | |

| Aromatic C-H | Stretching | 3100–3000 | Medium-Weak |

| C-Cl | Stretching | 850–550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk This technique is particularly useful for studying molecules with π-systems, such as aromatic compounds.

The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within the pyridine ring. The two primary types of transitions are π→π* and n→π*. libretexts.org

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and for pyridine derivatives, occur at shorter wavelengths, often around 240-270 nm. libretexts.org

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. libretexts.org For pyridine, this transition occurs at a longer wavelength (lower energy) than the π→π* transition, typically in the 320-380 nm range. libretexts.org However, these transitions are often much lower in intensity and can be less distinct or even appear as a shoulder on a stronger absorption band. libretexts.org

The polarity of the solvent can significantly influence the energy of the electronic orbitals and thus the wavelength of maximum absorption (λₘₐₓ).

Hypsochromic Shift (Blue Shift): An increase in solvent polarity typically causes a shift to a shorter wavelength (higher energy) for n→π* transitions. youtube.com This is because polar solvents can stabilize the non-bonding orbital of the ground state through interactions like hydrogen bonding, which increases the energy gap to the π* orbital. researchgate.net

Bathochromic Shift (Red Shift): For π→π* transitions, an increase in solvent polarity often results in a shift to a longer wavelength (lower energy). youtube.com This occurs because the excited state (π*) is generally more polar than the ground state (π), and is therefore more stabilized by polar solvents, reducing the energy gap for the transition. youtube.com

| Transition Type | Expected λₘₐₓ Range (nm) | Effect of Increasing Solvent Polarity | Shift Type |

|---|---|---|---|

| π→π | 240–270 | Shift to longer wavelength | Bathochromic (Red) |

| n→π | 320–380 | Shift to shorter wavelength | Hypsochromic (Blue) |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. It allows for the detailed characterization of molecular geometry, intermolecular interactions, and crystal packing, which collectively influence the macroscopic properties of the material.

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining unambiguous structural information for crystalline compounds. mdpi.comrsc.org The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined.

This method has been successfully applied to a wide range of pyridine derivatives to elucidate their solid-state structures. For instance, SCXRD has been used to characterize fused triazolo/thiadiazole hybrids incorporating an indole (B1671886) scaffold, confirming the molecular and supramolecular structure. mdpi.com Similarly, the structures of various platinacyclic complexes bearing pyridine derivatives have been determined, revealing distorted square-planar coordination geometries around the platinum atom. nih.gov The solid-state synthesis of substituted pyridine and pyrimidine (B1678525) ferrocenyl derivatives has also been analyzed using this technique. researchgate.net The analysis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide and its fluorinated derivatives by SCXRD revealed that the molecules could be either nearly planar or significantly twisted, depending on the substitution pattern. nih.gov

The data obtained from X-ray diffraction allows for the precise measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These geometric parameters are fundamental to describing the molecule's conformation.

In pyridine derivatives, the bond lengths and angles within the pyridine ring can indicate the degree of electron delocalization and the influence of substituents. For example, in one studied pyridine derivative, the C—C bond lengths in the pyridine ring were found to be in the normal range of 1.33–1.39 Å, characteristic of a delocalized aromatic system. soton.ac.uk The C—C—C bond angles in the same ring were nearly 120°, indicating sp2-hybridization of the carbon atoms. soton.ac.uk

Below is a table summarizing typical geometric parameters observed in various pyridine derivatives, as determined by X-ray crystallography.

| Compound Type | Parameter | Value(s) | Reference |

| Pyridine-triazene derivative | C-C Bond Length | 1.33 - 1.39 Å | soton.ac.uk |

| Pyridine-triazene derivative | C-C-C Bond Angle | ~120° | soton.ac.uk |

| Ethenyl-pyridine derivative | C=C Bond Length | 1.312 (4) Å - 1.348 (8) Å | nih.gov |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral Angle | 6.1 (2)° (between pyridine rings) | nih.gov |

| 3-fluoro derivative of the above | Dihedral Angle | 5.2 (2)° (between pyridine rings) | nih.gov |

| Pyridine propanamide derivative | Dihedral Angle | 17.60 (8)° (pyridine ring to amide plane) | researchgate.net |

| Pyridine-triazene derivative | Dihedral Angle | 10.79 (5)° (between fused rings) | soton.ac.uk |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.orgmdpi.com These forces, although weaker than covalent bonds, are critical in determining the crystal's stability, melting point, solubility, and other physical properties. mdpi.com Common interactions include hydrogen bonds, π–π stacking, and C–H⋯π interactions.

In the crystal structures of pyridine derivatives, these interactions are frequently observed. For example, the packing of 4-chloropyridine-2-carbonitrile (B100596) and its isomer is characterized by C—H⋯N hydrogen bonds and offset face-to-face π–π stacking. nih.gov In some platinacyclic complexes containing pyridine ligands, the crystal packing is stabilized by C—H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking between pyridine rings, with centroid-to-centroid distances of 3.560 (2) Å. nih.gov The analysis of π-stacking interactions between pyridine rings in different silver(I) coordination compounds revealed the formation of ladder-like or step-like 1-D chains. researchgate.net The strength of these interactions can be significant, with calculated π-stacking interaction energies between a pyridine ring and a phenylalanine residue being as favorable as -3.92 kcal/mol in certain biological complexes. nih.gov

The following table details examples of intermolecular interactions found in the crystal structures of pyridine derivatives.

| Compound Type | Interaction Type | Description / Distance | Reference |

| Chlorocyanopyridines | C—H⋯Nnitrile & C—H⋯Npyridine | Forms one-dimensional chains or two-dimensional sheets | nih.gov |

| Chlorocyanopyridines | Offset face-to-face π-stacking | Stacks the molecular chains/sheets | nih.gov |

| Platinum(II) Eugenol Pyridine Complex | C—H⋯O Hydrogen Bonding | Leads to the formation of inversion dimers and chains | nih.gov |

| Platinum(II) Eugenol Pyridine Complex | π–π Stacking | Between pyridine rings, Cg⋯Cg distance = 3.560 (2) Å | nih.gov |

| Platinum(II) Eugenol Pyridine Complex | C—H⋯π Interactions | Involves the phenyl ring | nih.gov |

| Factor Xa Inhibitor Complex | π–π Stacking | Pyridine-Phenylalanine, calculated IE = -3.92 kcal/mol | nih.gov |

| 2-Chloro-5-(chloromethyl)pyridine (B46043) | C—H⋯N Hydrogen Bonds | Connects molecules into dimers | researchgate.net |

Computational Spectroscopy (e.g., DFT-Calculated Spectra)

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental spectroscopic and structural data. DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties and spectra. nih.gov Time-Dependent DFT (TD-DFT) is specifically used for modeling electronic excited states and simulating UV-Visible absorption spectra. ijcce.ac.irrsc.orgnih.gov

For pyridine and its derivatives, DFT calculations have been widely employed. For instance, the geometry of 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine was optimized using the B3LYP/6-31G** method to predict its structure and vibrational states. ijres.org A comprehensive study on 2-chloro-5-bromopyridine combined experimental FT-IR and FT-Raman measurements with DFT calculations to achieve a complete assignment of the observed spectra. nih.gov The simulated spectra showed good agreement with the experimental ones, validating the computational approach. nih.gov

TD-DFT calculations have been used to analyze the origin of electronic spectra in charge-transfer complexes involving pyridine derivatives, showing good agreement between observed and computed maximum absorption wavelengths (λmax). researchgate.net Such calculations help identify the specific electronic transitions responsible for the observed absorption bands. researchgate.net Furthermore, DFT has been applied to explore the structural and electronic characteristics of newly synthesized pyrazole (B372694) derivatives containing pyridine moieties tandfonline.com and to understand the effect of substituents on the reaction kinetics of pyridine derivatives with OH radicals. oberlin.edu These computational studies provide deep insights into the electronic structure and reactivity that are not directly accessible from experimental measurements alone.

V. Computational and Theoretical Chemistry Studies of 2 Chloro 5 Isopropylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For a molecule like 2-Chloro-5-isopropylpyridine, these calculations can elucidate properties such as optimal molecular geometry, vibrational frequencies corresponding to infrared and Raman spectra, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational accuracy and efficiency, making it suitable for medium-sized organic molecules.

In studies of similar chlorinated pyridine (B92270) derivatives, such as 2-chloro-5-nitropyridine (B43025), the B3LYP hybrid functional is commonly used to predict molecular properties. researchgate.net For this compound, DFT calculations would be used to determine its optimized geometry, including key bond lengths and angles. Furthermore, these calculations can predict electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions of the molecule.

Table 1: Exemplary DFT-Calculated Properties for Substituted Pyridines This table presents typical parameters that would be calculated for this compound using DFT methods, based on findings for analogous compounds.

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.5 to 6.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.0 to 3.0 Debye |

| C-Cl Bond Length | The distance between the Carbon and Chlorine atoms on the pyridine ring. | 1.74 to 1.76 Å |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org

While the HF method does not account for electron correlation and is therefore less accurate than more advanced methods, it serves as a common starting point for them. In computational studies of related molecules like 2-chloro-5-nitropyridine, HF calculations are often performed alongside DFT to provide a comparative baseline for structural and spectroscopic data. researchgate.net The HF method is valuable for calculating the ground-state wave function and energy of the molecule. wikipedia.org

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set involves a trade-off between computational cost and the desired level of accuracy.

For molecules containing elements like chlorine and nitrogen, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. researchgate.net These sets include polarization functions (d,p) to describe anisotropy in the electron distribution and diffuse functions (+) to better represent lone pairs and non-covalent interactions. For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), may be used. Optimization involves selecting a basis set that accurately reproduces experimental values or high-level theoretical benchmarks for similar known compounds.

Table 2: Common Basis Sets Used in Quantum Chemical Calculations for Organic Molecules

| Basis Set | Description | Typical Application |

| 6-31G(d,p) | Pople-style, split-valence with polarization functions on heavy atoms (d) and hydrogens (p). | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Pople-style, triple-split valence with diffuse functions on both heavy atoms and hydrogens (++). | Provides more accurate energies and describes anions and weak interactions better. |

| cc-pVTZ | Dunning's correlation-consistent, triple-zeta quality. | High-accuracy energy calculations and property predictions. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical movements and conformational flexibility of molecules. These techniques provide a dynamic picture of the molecule, which is essential for understanding its behavior in different environments.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the isopropyl group to the pyridine ring.

This rotation leads to different conformers, primarily staggered and eclipsed forms, which can be visualized using Newman projections. youtube.com The relative energies of these conformers are influenced by torsional strain and steric hindrance between the methyl groups of the isopropyl substituent and the atoms of the pyridine ring, particularly the adjacent hydrogen and the chlorine atom at the 2-position. The goal of the analysis is to identify the energy minima, which correspond to the most stable, and therefore most populated, conformations of the molecule. libretexts.org

Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. rsc.org An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to predict their motion.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Through various computational techniques, a detailed picture of the electron distribution and orbital energies of this compound can be obtained.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the energies of these frontier orbitals. The calculated HOMO and LUMO energies indicate the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are representative and would be obtained from quantum chemical calculations.

The relatively large energy gap for this compound suggests that it is a moderately stable molecule. The distribution of the HOMO and LUMO across the molecule would further reveal the sites susceptible to electrophilic and nucleophilic attack, respectively.

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified through methods like Mulliken population analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the nitrogen atom in the pyridine ring and the chlorine atom are expected to be regions of negative potential due to the high electronegativity of these atoms. The hydrogen atoms of the isopropyl group and the pyridine ring would likely exhibit positive potential.

Table 2: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.15 |

| Cl | -0.10 |

| C3 | -0.12 |

| C4 | 0.05 |

| C5 | -0.08 |

| C(isopropyl) | 0.18 |

Note: These values are illustrative and would be derived from quantum chemical calculations.

Fukui functions are a concept derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), describes the change in electron density at a particular point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different sites within the molecule.

Table 3: Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | 0.18 | 0.05 |

| C2 | 0.25 | 0.10 |

| C4 | 0.15 | 0.12 |

| C6 | 0.20 | 0.08 |

Note: These values are hypothetical and serve as an example of what a Fukui function analysis would yield. Higher values indicate a greater propensity for the specified type of attack.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. This is particularly useful in drug discovery and toxicology.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are built by calculating various molecular descriptors (physicochemical, topological, electronic, etc.) for a set of molecules and then using statistical methods to find a relationship between these descriptors and the observed activity.

While no specific QSAR studies for this compound have been identified, one could be developed if a series of its derivatives with measured biological activity (e.g., insecticidal or fungicidal activity) were available. Descriptors such as logP (lipophilicity), molecular weight, and electronic parameters derived from the calculations mentioned above would be used to build the model.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of this compound Analogs

| Compound | LogP | Molecular Weight | HOMO (eV) | Biological Activity (IC50, µM) |

| Analog 1 | 2.86 | 155.63 | -6.85 | 10.5 |

| Analog 2 | 3.10 | 169.65 | -6.92 | 8.2 |

| Analog 3 | 2.50 | 141.60 | -6.78 | 15.1 |

Note: This table presents a hypothetical dataset that would be used to develop a QSAR model.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is a powerful tool in drug design for identifying new molecules that are likely to be active. A pharmacophore model can be generated based on the structure of a known active ligand or the structure of the biological target itself.

For this compound, if it were found to be an inhibitor of a particular enzyme, a pharmacophore model could be developed based on its key interaction features. These features might include a hydrogen bond acceptor (the nitrogen atom), a hydrophobic group (the isopropyl group), and an aromatic ring. This model could then be used to screen large databases of virtual compounds to identify new potential inhibitors.

Table 5: Potential Pharmacophoric Features of this compound

| Feature | Description |

| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring. |

| Hydrophobic Group | The isopropyl substituent. |

| Aromatic Ring | The pyridine ring. |

Note: This table outlines the likely key features of this compound that would be considered in pharmacophore modeling.

Reaction Mechanism Simulations

No specific studies on the reaction mechanism simulations for this compound were found.

Transition State Characterization

No data on the characterization of transition states in reactions involving this compound is available.

Intrinsic Reaction Coordinate (IRC) Calculations

No Intrinsic Reaction Coordinate (IRC) calculations for reactions of this compound have been reported in the searched literature.

Vi. Applications of 2 Chloro 5 Isopropylpyridine in Organic Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

2-Chloro-5-isopropylpyridine is a substituted pyridine (B92270) derivative that serves as a valuable building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 5-position of the pyridine ring, allows for a variety of chemical transformations. The chlorine atom can be readily displaced by nucleophiles, and the pyridine ring itself can participate in various coupling reactions, making it a key intermediate in the creation of targeted compounds, particularly within the pharmaceutical industry.

The utility of this compound as a precursor is most prominent in the synthesis of active pharmaceutical ingredients (APIs). Its specific functional groups enable the construction of larger molecular frameworks that are designed to interact with biological targets.

While specific, widely-marketed enzyme inhibitors directly synthesized from this compound are not extensively documented in publicly available research, the broader class of substituted chloropyridines is fundamental to this field. The pyridine moiety is a common scaffold in medicinal chemistry, and derivatives are used in research to investigate enzyme inhibition mechanisms. For instance, related structures like 2-chloro-5-(1-propylpiperidin-2-yl)pyridine (B13154112) are synthesized and studied for their potential to inhibit enzymes or interact with receptors. evitachem.com The synthesis of such complex molecules often involves the initial chlorination of a pyridine ring, followed by substitution reactions where a piperidine (B6355638) or other cyclic amine moiety is introduced. evitachem.com

Substituted pyridines are integral to the development of ligands that bind to various biological receptors. The synthesis of these molecules often leverages intermediates like this compound. The development of novel drugs targeting central nervous system disorders frequently employs such building blocks. evitachem.com For example, the synthesis of spirocyclic ligands for sigma (σ) receptors, which are implicated in a variety of neurological functions, involves connecting a pharmacophoric element, such as a tetrahydroisoquinoline moiety, to a spirocyclic system. nih.gov While this specific example does not start with this compound, the synthetic principles of using a halogenated heterocycle as a key intermediate are central to the field.

A significant application of this compound is in the synthesis of the endothelin receptor antagonist, Tezosentan. allfordrugs.com This drug was developed to treat acute heart failure by acting as a vasodilator. The synthesis of Tezosentan explicitly uses this compound as a starting material for one of the key fragments of the final molecule.

The synthetic pathway involves the following key transformations:

Thiol Formation : this compound is reacted with thiourea (B124793) in aqueous HCl to produce 5-isopropyl-pyridine-2-thiol. allfordrugs.com

Sulfonyl Chloride Formation : The resulting thiol is then chlorinated, typically with chlorine in acetic acid, to yield 5-isopropylpyridine-2-sulfochloride. allfordrugs.com

Sulfonamide Synthesis : This sulfonyl chloride is subsequently converted into the 5-isopropylpyridine-2-sulfonamide (B68584) potassium salt. allfordrugs.com

This sulfonamide fragment is a crucial intermediate that is later condensed with a complex pyrimidine (B1678525) derivative to complete the synthesis of Tezosentan. allfordrugs.com

Table 1: Key Intermediates in Tezosentan Synthesis from this compound

| Starting Material | Reagents | Intermediate Product |

| This compound | 1. Thiourea, aq. HCl | 5-Isopropyl-pyridine-2-thiol |

| 5-Isopropyl-pyridine-2-thiol | Chlorine, Acetic Acid | 5-Isopropylpyridine-2-sulfochloride |

| 5-Isopropylpyridine-2-sulfochloride | Ammonia (B1221849)/Potassium Salt Formation | 5-Isopropylpyridine-2-sulfonamide potassium salt |

Statins are a class of drugs used to lower cholesterol levels. Their synthesis is a major focus of pharmaceutical research and often involves complex chiral side chains. nih.gov The production of these side chains frequently utilizes biocatalytic methods, such as those employing the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), to create key chiral intermediates from simple starting materials like chloroacetaldehyde (B151913) and acetaldehyde. nih.govnih.gov While the pyridine core is present in some statins like Rosuvastatin, the scientific literature does not prominently feature this compound as a direct intermediate in the synthesis of the common chiral side chain or the heterocyclic core of major statins. researchgate.net The synthetic routes to these drugs typically rely on other specifically functionalized heterocyclic precursors.

Imidacloprid (B1192907) is a widely used neonicotinoid insecticide. nih.gov Its chemical structure is based on a chloropyridine ring linked to an imidazolidine (B613845) moiety. A significant area of research involves the synthesis of novel analogues of Imidacloprid to explore new insecticidal properties. researchgate.net 2-Chloro-5-substituted pyridines are essential precursors for these syntheses. patsnap.com

While the most common precursor for Imidacloprid itself is 2-chloro-5-(chloromethyl)pyridine (B46043), research into new analogues has involved variations of the substituent at the 5-position. For example, a series of Imidacloprid analogues have been synthesized from novel chloronicotinaldehydes, which can be derived from various enamides. researchgate.net One such related intermediate, 2-Chloro-3-(chloromethyl)-5-isopropylpyridine, has been synthesized and characterized, demonstrating the incorporation of the isopropyl group onto the core structure used for building these insecticides. researchgate.net The general synthetic strategy involves the coupling reaction of the chloromethylpyridine derivative with a suitable N-substituted ethylenediamine (B42938) or 2-nitroiminoimidazolidine. chemicalbook.comnih.gov

Table 2: Example of a Related Intermediate for Imidacloprid Analogues

| Compound Name | Molecular Formula | Key Features |

| 2-Chloro-3-(chloromethyl)-5-isopropylpyridine | C9H11Cl2N | Contains the this compound scaffold with a reactive chloromethyl group for coupling reactions. researchgate.net |

Synthesis of Agrochemicals

There is no available information to substantiate the use of This compound in the synthesis of agrochemicals.

Crop Protection Products

No research or patents were found that describe the role of This compound in the creation of crop protection products.

Synthesis of Specialty Chemicals

There is no information available regarding the application of This compound in the synthesis of specialty chemicals.

Applications in Materials Science

No data could be retrieved concerning the use of This compound in the field of materials science.

Precursors for Polymer Synthesis

There is no evidence to suggest that This compound is utilized as a precursor for polymer synthesis.

Components in Advanced Materials (e.g., Electronic Materials)

No research could be found that details the incorporation of This compound into advanced materials, including electronic materials.

Ligands in Coordination Chemistry

While this compound itself is not commonly employed as a primary ligand in coordination chemistry, the substituted pyridine framework is a foundational element for constructing more complex, multidentate ligands. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide array of metal centers. The electronic and steric properties of the chloro and isopropyl substituents can be harnessed to fine-tune the behavior of more elaborate ligands derived from this basic structure.

A pertinent example of this concept is seen in the development of novel coplanar tridentate nitrogen-donor ligands, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. mdpi.com This class of ligand is synthesized through a multi-step process where the core pyridine structure is elaborated with other nitrogen-containing heterocycles, in this case, pyrazole (B372694) rings. The resulting "bispzHpy" type ligand features three nitrogen atoms within a planar arrangement, making it highly effective for chelating metal ions. mdpi.com

Research has demonstrated the synthesis and characterization of several transition metal (II) halogenido complexes with such ligands. For instance, complexes with zinc(II) and copper(II) have been successfully isolated and analyzed using single-crystal X-ray crystallography. mdpi.com These studies reveal how the ligand architecture dictates the geometry of the final coordination complex. Zinc(II) complexes were found to adopt distorted trigonal pyramidal structures, while the d⁹ electron configuration of copper(II) resulted in complexes with a square pyramidal geometry, exhibiting a characteristic Jahn-Teller distortion. mdpi.com The N-H groups present on the pyrazole rings of the ligand also play a crucial role in the solid-state structure, forming hydrogen bonds with coordinated halide ions and solvent molecules. mdpi.com

Table 1: Properties of Metal (II) Complexes with a 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine Ligand (L)

| Complex | Metal Ion | Formula | Coordination Geometry |

|---|---|---|---|

| 1 | Zn(II) | [ZnCl₂(L)] | Distorted Trigonal Pyramidal |

| 2 | Zn(II) | [ZnBr₂(L)] | Distorted Trigonal Pyramidal |

| 3 | Cu(II) | [CuCl₂(L)] | Square Pyramidal |

| 4 | Cu(II) | CuCl(L)(thf) | Square Pyramidal |

Data sourced from studies on ligands derived from pyridine frameworks. mdpi.com

Catalysis and Organocatalysis

In the context of metal-catalyzed reactions, 2-chloropyridine (B119429) derivatives, including this compound, play a more significant role as substrates or precursors rather than as simple spectator ligands. The chlorine atom at the 2-position is a reactive site for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov